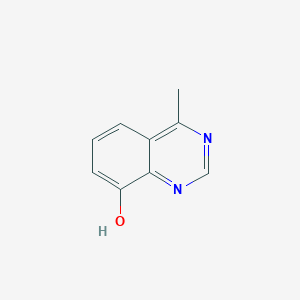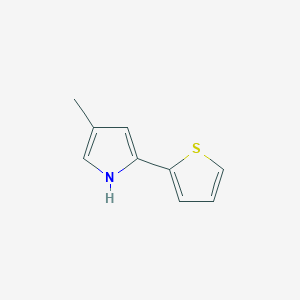
4-Methylquinazolin-8-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methylquinazolin-8-ol is a heterocyclic compound belonging to the quinazolinone family Quinazolinones are known for their diverse biological activities and are widely studied in medicinal chemistry The structure of this compound consists of a quinazoline ring system with a methyl group at the 4th position and a hydroxyl group at the 8th position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylquinazolin-8-ol typically involves the reaction of 2’-amino-3’-hydroxyacetophenone with formamide. The reaction mixture is heated, and after cooling, water is added. The mixture is then concentrated under reduced pressure, and the residue is purified using medium pressure silica gel chromatography with 2% methanol in dichloromethane. This method yields this compound as a yellow solid with a high yield .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The scalability of the synthesis process ensures that the compound can be produced in sufficient quantities for research and industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Methylquinazolin-8-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 8th position can be oxidized to form quinazolinone derivatives.
Reduction: The compound can be reduced to form different quinazoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the quinazoline ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions include various quinazolinone derivatives with different substituents, which can exhibit a range of biological activities .
Wissenschaftliche Forschungsanwendungen
4-Methylquinazolin-8-ol has several scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of other quinazoline derivatives.
Biology: The compound is studied for its potential antimicrobial and biofilm inhibition effects.
Industry: The compound is used in the development of new pharmaceuticals and as a building block in organic synthesis.
Wirkmechanismus
The mechanism of action of 4-Methylquinazolin-8-ol involves its interaction with various molecular targets and pathways. For instance, it can inhibit quorum sensing in Pseudomonas aeruginosa, thereby reducing biofilm formation and virulence factors. The compound binds to the quorum sensing transcriptional regulator PqsR, disrupting the bacterial communication system without affecting bacterial growth . This unique mechanism makes it a promising candidate for developing new antimicrobial agents.
Vergleich Mit ähnlichen Verbindungen
Quinazoline: A heterocyclic compound with a similar ring structure but lacking the hydroxyl and methyl groups.
4(3H)-Quinazolinone: A derivative with a carbonyl group at the 4th position instead of a hydroxyl group.
8-Hydroxyquinoline: A compound with a hydroxyl group at the 8th position but lacking the quinazoline ring structure.
Uniqueness: 4-Methylquinazolin-8-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the methyl and hydroxyl groups enhances its reactivity and potential for various applications compared to its analogs .
Eigenschaften
CAS-Nummer |
99512-70-6 |
|---|---|
Molekularformel |
C9H8N2O |
Molekulargewicht |
160.17 g/mol |
IUPAC-Name |
4-methylquinazolin-8-ol |
InChI |
InChI=1S/C9H8N2O/c1-6-7-3-2-4-8(12)9(7)11-5-10-6/h2-5,12H,1H3 |
InChI-Schlüssel |
RSHKEEMIDCYLTC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C=CC=C(C2=NC=N1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl 1-aminospiro[2.3]hexane-1-carboxylate](/img/structure/B11920398.png)
![2-Fluorobenzo[d]oxazol-4-amine](/img/structure/B11920400.png)
![1',3'-Dihydro-2H-spiro[furan-3,2'-pyrrolizine]](/img/structure/B11920407.png)
![3,3-Dimethylimidazo[1,2-a]pyridin-2(3H)-one](/img/structure/B11920409.png)

![2-Amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carbonitrile](/img/structure/B11920421.png)
![(2-Methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol](/img/structure/B11920422.png)


![2H-Pyrrolo[3,2-F]benzoxazole](/img/structure/B11920432.png)

![6,7-Diazadispiro[2.1.4~5~.2~3~]undecane](/img/structure/B11920448.png)
